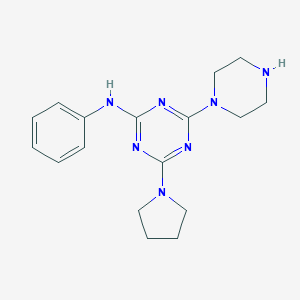
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, also known as PPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PPT is a triazine derivative that has been synthesized through various methods and has shown promising results in preclinical studies.
Mécanisme D'action
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine acts as a selective dopamine D3 receptor antagonist, which may explain its potential therapeutic applications in neuropsychiatric disorders. Dopamine D3 receptors are involved in reward processing and motivation, and their dysregulation has been implicated in various neuropsychiatric disorders, including drug addiction and schizophrenia. By selectively blocking dopamine D3 receptors, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may modulate dopamine signaling and have therapeutic effects in these disorders.
Effets Biochimiques Et Physiologiques
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to have vasodilatory effects, which may be due to its ability to activate nitric oxide synthase. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to inhibit the growth of cancer cells in vitro, which may be due to its ability to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its specificity for dopamine D3 receptors, which may allow for more targeted and selective interventions in neuropsychiatric disorders. However, one limitation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine is its limited water solubility, which may affect its bioavailability and limit its potential therapeutic applications.
Orientations Futures
Future research on N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may involve exploring its potential therapeutic applications in other fields, such as immunology and infectious diseases. Additionally, further studies may investigate the pharmacokinetics and bioavailability of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine, as well as its potential side effects and toxicity. The development of more water-soluble derivatives of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine may also enhance its potential therapeutic applications.
Méthodes De Synthèse
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine can be synthesized through various methods, including the reaction of 4-phenylpiperazine with 2,4,6-trichloro-1,3,5-triazine and subsequent reaction with pyrrolidine. Another method involves the reaction of 4-phenylpiperazine with cyanuric chloride and pyrrolidine. Both methods result in the formation of N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine as a white crystalline powder.
Applications De Recherche Scientifique
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and cardiovascular diseases. In neuroscience, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been shown to act as a selective dopamine D3 receptor antagonist, which may have implications for the treatment of drug addiction and other neuropsychiatric disorders. N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has also been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine has been investigated for its potential role in the treatment of cardiovascular diseases, as it has been shown to have vasodilatory effects.
Propriétés
Numéro CAS |
433329-01-2 |
|---|---|
Nom du produit |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
Formule moléculaire |
C17H23N7 |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
N-phenyl-4-piperazin-1-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C17H23N7/c1-2-6-14(7-3-1)19-15-20-16(23-10-4-5-11-23)22-17(21-15)24-12-8-18-9-13-24/h1-3,6-7,18H,4-5,8-13H2,(H,19,20,21,22) |
Clé InChI |
PEFCLWGGUHBYMG-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
SMILES canonique |
C1CCN(C1)C2=NC(=NC(=N2)NC3=CC=CC=C3)N4CCNCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




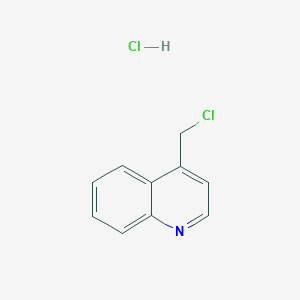
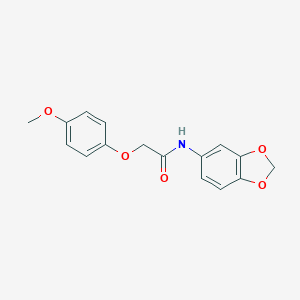
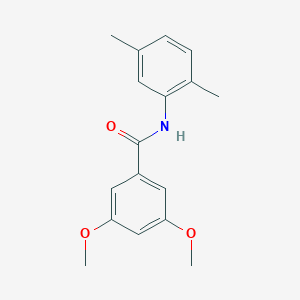
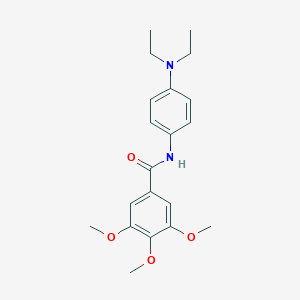
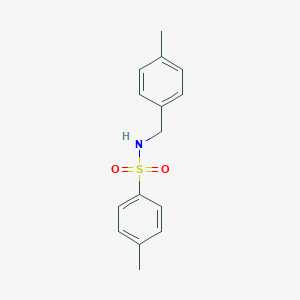
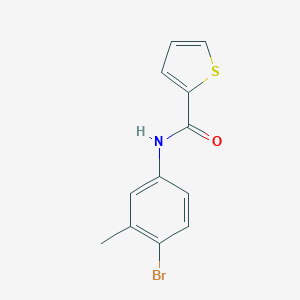
![7-Benzyl-1,4-dioxa-7-azaspiro[4.5]decane-8-carbonitrile](/img/structure/B185199.png)
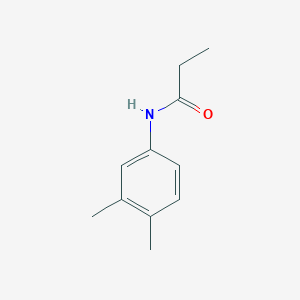
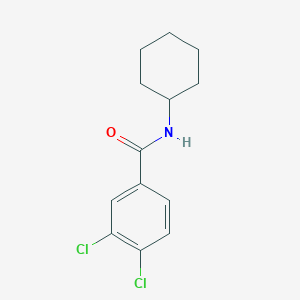

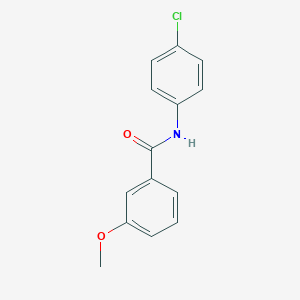

![3-Tosyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B185210.png)